2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-13-6-8-14(9-7-13)26-11-10-24-18(19(26)28)29-12-17(27)25-16-5-3-2-4-15(16)20(21,22)23/h2-11H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNDWIJDLHYSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as solvent-free reactions and the use of catalysts, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Researchers utilize its unique functional groups to create derivatives that may exhibit enhanced properties or novel functionalities.
The biological activities of this compound are of particular interest. Preliminary studies suggest potential antimicrobial and anticancer properties. The mechanism of action may involve:
- Interaction with Enzymes : The sulfanyl group can interact with thiol-containing proteins, potentially modulating enzyme activity.
- Effect on Cellular Processes : The dihydropyrazinyl moiety may influence nucleic acids or other biomolecules, impacting cellular functions.
Case Studies
- Anti-inflammatory Activity : In animal models, compounds similar to this have demonstrated significant anti-inflammatory effects by inhibiting cytokines such as TNF-α and IL-6.
- Anticancer Potential : Related compounds have been shown to induce apoptosis in cancer cells through modulation of cell cycle regulators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its unique structure allows it to be explored as a lead compound for drug development targeting various diseases.
Industrial Applications
The compound is also relevant in industrial applications where it can be utilized in the development of new materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it suitable for diverse industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell signaling, or other physiological processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Core Variations: Replacement of pyrazine-2-one with thieno-pyrimidine () introduces sulfur atoms, altering π-stacking interactions and solubility .
Physicochemical and Spectroscopic Properties
- IR and NMR Signatures :
- Thermal Stability : Methylphenyl and trifluoromethyl groups likely enhance melting points (>200°C), comparable to the 288°C mp of 13a in .
Potential Pharmacological Relevance
While direct biological data for the target compound are unavailable, structural parallels to ’s pyrazine-carboxamide derivatives (e.g., 428.3 m/z and chiral separations) suggest possible kinase or protease inhibition . The trifluoromethyl group may improve blood-brain barrier penetration relative to methoxy or chloro analogues .
Biological Activity
The compound 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 399.89 g/mol. Its structure features a pyrazinone core, a sulfanyl group, and an acetamide moiety, contributing to its unique chemical properties and biological activities.
Preliminary studies suggest that 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression. Initial findings indicate potential interactions with cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, leading to modulation of their activity. This could result in therapeutic effects related to various diseases, including cancer .
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. Early research indicates that it may bind to enzymes or receptors involved in disease pathways:
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism may involve apoptosis induction through enzyme inhibition .
- Binding Affinity : Molecular docking studies have revealed significant binding interactions between the compound and target proteins, suggesting a potential for high specificity in therapeutic applications .
Comparative Analysis
To better understand the unique properties of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | Contains a chlorinated phenyl group | Potentially different interaction profiles due to chlorine substitution |
| 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Features a fluorinated phenyl group | May exhibit altered biological activities due to fluorine substitution |
| 2-{[4-(3-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Contains a brominated phenyl group | Different electronic properties affecting interaction profiles |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of the compound by examining its effect on COX and LOX enzymes. Results indicated moderate inhibition of both enzymes, suggesting potential applications in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
Another research effort focused on the cytotoxic effects against MCF-7 cells. The compound demonstrated significant cell death at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, and how can experimental design optimize yield?
Methodological Answer: The synthesis of this compound likely involves coupling a pyrazine-thiol intermediate with a trifluoromethylphenyl acetamide derivative. To optimize yield, employ Design of Experiments (DoE) principles, such as factorial designs, to screen critical variables (e.g., reaction temperature, solvent polarity, and stoichiometry). For example, a central composite design can identify nonlinear interactions between parameters . Evidence from analogous sulfanyl-acetamide syntheses suggests that microwave-assisted reactions may enhance coupling efficiency by reducing side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer: Use a multi-technique approach:
- X-ray crystallography to resolve the crystal structure, as demonstrated for related N-(chlorophenyl)-sulfanyl acetamides .
- NMR spectroscopy (1H, 13C, and 19F) to verify substituent positions and assess purity.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- HPLC with UV/Vis detection to quantify purity, referencing retention times against synthetic intermediates.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Begin with in vitro assays targeting hypothesized mechanisms. For instance:
- Kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) if the pyrazine scaffold suggests kinase-targeting potential.
- Antimicrobial susceptibility testing (MIC determination) using broth microdilution against Gram-positive/negative strains .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) to identify therapeutic windows.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:
- Use Gaussian 16 to calculate Gibbs free energy barriers for sulfanyl-acetamide bond formation .
- Pair with molecular dynamics simulations to explore solvent effects on reaction pathways. ICReDD’s methodology integrates computational predictions with high-throughput experimentation to prioritize viable synthetic routes .
Q. What strategies resolve contradictions in biological activity data across different experimental batches?
Methodological Answer:
- Batch-effect analysis : Use ANOVA to compare bioactivity data across synthesis batches, controlling for variables like solvent residuals or crystal polymorphism .
- Structural reinvestigation : Re-examine NMR and XRD data to detect undetected polymorphs or stereochemical variations, as seen in related pyrazine derivatives .
- Dose-response curve refinement : Repeat assays with stricter quality controls (e.g., fixed DMSO concentrations) to minimize solvent-induced artifacts.
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups) and compare logP, solubility, and metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs and steric requirements for target binding.
- In silico ADMET prediction : Tools like SwissADME can prioritize analogs with optimal bioavailability and reduced CYP450 inhibition risks.
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein-ligand complex stability under thermal stress.
- CRISPR-Cas9 knockout models : Validate specificity by comparing bioactivity in wild-type vs. target gene-knockout cell lines.
- Cryo-EM or X-ray crystallography : Resolve ligand-target co-crystal structures to atomic resolution, as done for structurally related pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
